2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)-
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Description
“2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)-” is a chemical compound. It is a variant of 2H-Pyran-2-one, which is a heterocyclic building block . The 2H-Pyran-2-one ring is a structural motif present in many natural products .
Synthesis Analysis
The synthesis of 2H-Pyran-2-one and its derivatives is a topic of ongoing research. The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway .Molecular Structure Analysis
The molecular structure of 2H-Pyran-2-one, tetrahydro- variant has a molecular weight of 100.1158 . The IUPAC Standard InChI is InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 .Chemical Reactions Analysis
The photochemistry of 2H-Pyran-2-one has been investigated by laser flash photolysis with infrared detection. Ketene and a bicyclic lactone were obtained as major photoproducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran-2-one, tetrahydro- variant include a molecular weight of 100.1158 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Future Directions
The future directions in the study of 2H-Pyran-2-one and its derivatives could involve further investigation into their synthesis, properties, and potential applications. As these compounds are key intermediates in the construction of many natural product structures , they could have significant implications in fields like medicinal chemistry and drug discovery.
properties
CAS RN |
126622-45-5 |
---|---|
Product Name |
2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)- |
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3Z)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h1,12,16,18H,3-11,13-14H2/b15-12- |
InChI Key |
UTOWQAHAPBYCHL-QINSGFPZSA-N |
Isomeric SMILES |
C#CCCCCCCCCC/C=C\1/CC(OC1=O)CO |
SMILES |
C#CCCCCCCCCCC=C1CC(OC1=O)CO |
Canonical SMILES |
C#CCCCCCCCCCC=C1CC(OC1=O)CO |
synonyms |
majorynolide |
Origin of Product |
United States |
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